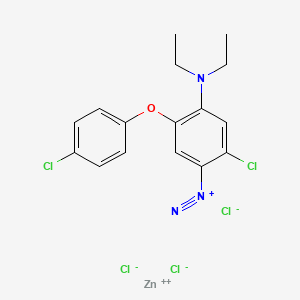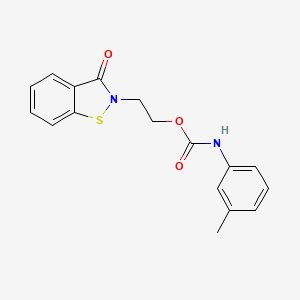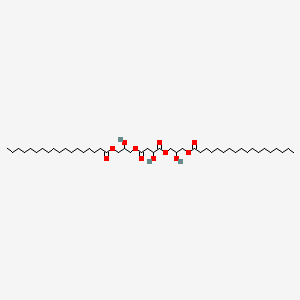![molecular formula C12H15BrOS B12682923 2-Bromo-1-[4-[(1-methylethyl)thio]phenyl]propan-1-one CAS No. 54790-01-1](/img/structure/B12682923.png)
2-Bromo-1-[4-[(1-methylethyl)thio]phenyl]propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Iodopropynyl Butylcarbamate typically involves the reaction of 3-iodo-2-propynyl alcohol with butyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of Iodopropynyl Butylcarbamate follows similar synthetic routes but on a larger scale. The process involves the careful handling of raw materials and the use of industrial reactors to achieve high yields and purity. Quality control measures are implemented to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
Iodopropynyl Butylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Substitution: It can participate in substitution reactions where the iodine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Substitution: Reagents like sodium azide or other nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iodopropynyl derivatives, while substitution reactions can produce various substituted carbamates.
Scientific Research Applications
Iodopropynyl Butylcarbamate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in various chemical formulations.
Biology: Employed in microbiological studies to investigate its antimicrobial properties.
Medicine: Studied for its potential use in antimicrobial treatments and as a preservative in pharmaceutical formulations.
Industry: Widely used in the cosmetics industry as a preservative to extend the shelf life of products.
Mechanism of Action
The antimicrobial action of Iodopropynyl Butylcarbamate is primarily due to its ability to disrupt the cell membranes of microorganisms. It targets the lipid bilayer of bacterial and fungal cells, leading to cell lysis and death. The compound’s effectiveness is attributed to its iodine content, which plays a crucial role in its antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
Methylisothiazolinone: Another preservative with antimicrobial properties, commonly used in cosmetics and personal care products.
Phenoxyethanol: A preservative used in various formulations, known for its broad-spectrum antimicrobial activity.
Uniqueness
Iodopropynyl Butylcarbamate stands out due to its high efficacy at low concentrations and its broad-spectrum activity against bacteria, yeast, and mold. Its stability and compatibility with various formulations make it a preferred choice in the cosmetics industry.
Properties
CAS No. |
54790-01-1 |
|---|---|
Molecular Formula |
C12H15BrOS |
Molecular Weight |
287.22 g/mol |
IUPAC Name |
2-bromo-1-(4-propan-2-ylsulfanylphenyl)propan-1-one |
InChI |
InChI=1S/C12H15BrOS/c1-8(2)15-11-6-4-10(5-7-11)12(14)9(3)13/h4-9H,1-3H3 |
InChI Key |
PHBMGVHJJJLLDG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)C(=O)C(C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


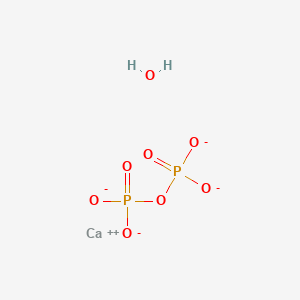



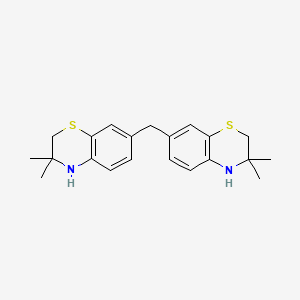

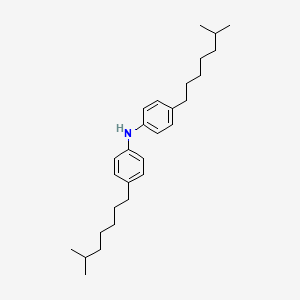
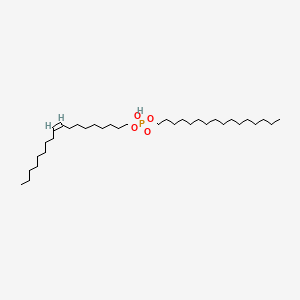
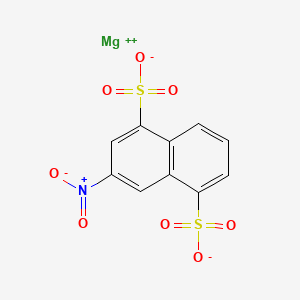
![N-[2-(Dodecyloxy)ethyl]-N-ethyl-4-[(4-nitrophenyl)azo]aniline](/img/structure/B12682911.png)
